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Compound of Interest

Compound Name: Sacubitrilat

Cat. No.: B1680482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and pharmacokinetic

profiles of Sacubitrilat, the active metabolite of the heart failure medication Sacubitril, across

various preclinical species and humans. Understanding these interspecies differences is crucial

for the accurate extrapolation of nonclinical data to predict human pharmacokinetics and

pharmacodynamics, a critical step in drug development.

Executive Summary
Sacubitril, a neprilysin inhibitor prodrug, undergoes enzymatic conversion to its active form,

Sacubitrilat. This biotransformation is primarily mediated by carboxylesterase 1 (CES1), an

enzyme predominantly found in the liver.[1] Significant interspecies variations in the expression

and activity of CES1, as well as differences in drug absorption, distribution, metabolism, and

excretion (ADME) pathways, contribute to notable disparities in the pharmacokinetic profile of

Sacubitrilat across species. This guide synthesizes available data to highlight these

differences, providing a valuable resource for researchers in the field.

Comparative Pharmacokinetics of Sacubitrilat
The following table summarizes the key pharmacokinetic parameters of Sacubitrilat in
humans, monkeys, dogs, and rats. These values have been compiled from various studies and
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are intended to provide a comparative overview. It is important to note that experimental

conditions, such as dosage and formulation, may vary between studies, influencing the results.

Parameter
Human
(Healthy)

Human
(Heart
Failure)

Monkey
(Cynomolg
us)

Dog
(Beagle)

Rat

Tmax (h) 2.0 - 3.0[2] 2.5[3]
Data Not

Available

Data Not

Available

Data Not

Available

Cmax

(ng/mL)

Dose-

dependent

Dose-

dependent

Data Not

Available

Data Not

Available

Data Not

Available

AUC

(ng·h/mL)

Dose-

dependent

~110% higher

than healthy

subjects[3]

Data Not

Available

Data Not

Available

Data Not

Available

t½ (h) ~11.5[2] ~18[3]
Data Not

Available
~18

Data Not

Available

CL/F (L/h) ~5.4[2]

Reduced

compared to

healthy

subjects

Data Not

Available

Data Not

Available

Data Not

Available

Vd/F (L)
Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Plasma

Protein

Binding (%)

94-97 94-97
Data Not

Available

Data Not

Available

Data Not

Available

Note: "Data Not Available" indicates that specific quantitative values were not found in the

searched literature for the respective species and parameter.

Interspecies Metabolism: The Role of
Carboxylesterase 1 (CES1)
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The conversion of the prodrug Sacubitril to its active metabolite, Sacubitrilat, is a critical step

in its mechanism of action. This hydrolysis is predominantly carried out by CES1 in the liver.[1]

The expression and activity of CES1 can vary significantly between species, which directly

impacts the formation rate and subsequent exposure to Sacubitrilat.

Humans: CES1 is highly expressed in the human liver, leading to efficient conversion of

Sacubitril.[1][4] Genetic variations in the CES1 gene can lead to interindividual differences in

Sacubitrilat levels.[1]

Monkeys: The expression of CES in the liver of monkeys is considered to be similar to that in

humans, suggesting that monkeys may be a more predictive animal model for CES

substrates compared to other species.[4][5]

Dogs: Dogs are known to have no detectable CES activity in their small intestine.[5][6] While

their livers do contain CES1 and CES2, the overall hydrolytic activity may differ from that in

humans.[6]

Rats: Rats possess a higher number of CES genes and multiple isoforms compared to

humans, which can result in more efficient and rapid hydrolysis of ester-containing drugs.[4]

Rat plasma also exhibits high CES expression, unlike human and dog plasma.[5]

These differences in CES1 activity across species are a key determinant of the observed

variations in Sacubitrilat pharmacokinetics and should be a primary consideration when

extrapolating preclinical data.

Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific

findings. Below are generalized methodologies for key experiments cited in this guide.

Oral Pharmacokinetic Study in Preclinical Species (Rat,
Dog, Monkey)

Animal Model: Male or female animals of the specified species (e.g., Sprague-Dawley rats,

Beagle dogs, Cynomolgus monkeys) are used. Animals are typically fasted overnight before

drug administration.
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Drug Administration: Sacubitril (or Sacubitril/Valsartan) is administered orally via gavage at a

specified dose. The vehicle used for drug formulation is recorded.

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-

dose, and at various intervals post-dose) from an appropriate blood vessel (e.g., tail vein in

rats, cephalic or jugular vein in dogs and monkeys).[7][8][9] The volume of blood collected is

minimized and adheres to institutional animal care and use guidelines.

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g.,

EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalysis: Plasma concentrations of Sacubitrilat are determined using a validated

bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-

MS/MS).[3]

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental methods to determine key pharmacokinetic parameters such as Cmax,

Tmax, AUC, t½, CL/F, and Vd/F.

In Vitro Metabolism using Liver Microsomes
Preparation of Liver Microsomes: Liver microsomes are prepared from the livers of different

species (human, rat, dog, monkey) using standard differential centrifugation techniques.

Incubation: Sacubitril is incubated with liver microsomes in the presence of a NADPH-

generating system at 37°C.

Sample Analysis: At various time points, the reaction is stopped, and the samples are

analyzed by LC-MS/MS to quantify the formation of Sacubitrilat.

Enzyme Kinetics: The rate of Sacubitrilat formation is used to determine enzyme kinetic

parameters, providing an in vitro measure of CES1 activity towards Sacubitril in each

species.

Visualizing Experimental and Logical Relationships
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To further clarify the processes involved in Sacubitrilat pharmacokinetic studies, the following

diagrams are provided.

Pre-Study Preparation

Study Conduct

Post-Study Analysis

Animal Acclimatization

Fasting

Oral Administration of Sacubitril

Serial Blood Sampling

Plasma Separation

Bioanalysis (LC-MS/MS)

Pharmacokinetic Analysis

Click to download full resolution via product page

Caption: Workflow of a typical oral pharmacokinetic study.
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Caption: Metabolic activation of Sacubitril to Sacubitrilat.

Conclusion
The metabolism and pharmacokinetics of Sacubitrilat exhibit significant interspecies

differences, primarily driven by variations in the activity of the converting enzyme CES1 and

other ADME processes. While human data provides the ultimate benchmark, understanding the

pharmacokinetic profiles in preclinical species such as monkeys, dogs, and rats is essential for

a robust drug development program. Monkeys appear to be a more predictive model for CES1-

mediated metabolism, though further comparative studies are warranted to fully elucidate the

quantitative differences across all relevant species. This guide serves as a foundational

resource for researchers to navigate these complexities and make more informed decisions in

the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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